5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
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Overview
Description
5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is an organic compound with the molecular formula C13H18BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a tetrahydro-2H-pyran-4-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline typically involves the following steps:
Bromination: The starting material, 2-methylaniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated product is then subjected to alkylation with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline nitrogen and the tetrahydro-2H-pyran ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline has several applications in scientific research, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-ylmethyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylaniline: Lacks the tetrahydro-2H-pyran-4-ylmethyl group, making it less complex and potentially less selective in its interactions.
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline: Lacks the bromine atom, which can affect its reactivity and electronic properties.
5-Bromo-2-methyl-N-methylaniline: Lacks the tetrahydro-2H-pyran-4-ylmethyl group, which can influence its binding affinity and selectivity.
Uniqueness
5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-4-ylmethyl group. This combination of substituents can enhance its reactivity, binding affinity, and selectivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-bromo-2-methyl-N-(oxan-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-2-3-12(14)8-13(10)15-9-11-4-6-16-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFOCSHKONUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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